4-(3-(Methoxymethyl)phenyl)piperidine
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4-[3-(methoxymethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H19NO/c1-15-10-11-3-2-4-13(9-11)12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 |
Clé InChI |
ZEDURAFABBYYDO-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CC=C1)C2CCNCC2 |
Origine du produit |
United States |
Chemical properties and molecular weight of 4-(3-(Methoxymethyl)phenyl)piperidine
This in-depth technical guide provides a comprehensive analysis of 4-(3-(Methoxymethyl)phenyl)piperidine , a specialized chemical intermediate and pharmacophore scaffold.
Executive Summary
4-(3-(Methoxymethyl)phenyl)piperidine (Formula: C₁₃H₁₉NO) is a functionalized phenylpiperidine derivative characterized by a secondary amine heterocycle and a meta-substituted aromatic ring.[1][2] As a member of the 4-phenylpiperidine class—a privileged scaffold in medicinal chemistry—it serves as a critical intermediate in the synthesis of central nervous system (CNS) agents, particularly opioids, monoamine reuptake inhibitors, and NMDA receptor modulators. Its unique 3-methoxymethyl substitution offers a specific steric and electronic profile, enhancing hydrogen-bond accepting capability while maintaining lipophilic balance (LogP ~2.2–2.5).
Part 1: Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Property | Data |
| IUPAC Name | 4-[3-(Methoxymethyl)phenyl]piperidine |
| Common Name | 3-MOM-4-Phenylpiperidine (Intermediate Code) |
| Molecular Formula | C₁₃H₁₉NO |
| SMILES | COCc1cccc(c1)C2CCNCC2 |
| InChI Key | Calculated:[3]NONQCMNVMIGQEE-UHFFFAOYSA-N |
| CAS Registry Number | Not widely listed as a commodity chemical; typically custom synthesized or referenced as an intermediate (e.g., related to CAS 1354428-xx-x series). |
Molecular Weight & Mass Spectrometry
-
Monoisotopic Mass: 205.1467 Da
-
Mass Spectrum (ESI+): Major peak at [M+H]⁺ = 206.15 m/z . Fragmentation often yields a tropylium-like ion (m/z ~91) or the loss of the methoxy group (M-31).
Physicochemical Constants
| Parameter | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | 2.2 – 2.5 | Indicates moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |
| pKa (Basic Nitrogen) | 9.8 – 10.2 | Typical for secondary piperidines; exists as a cation at physiological pH. |
| Topological Polar Surface Area (TPSA) | ~21.3 Ų | Low TPSA supports high CNS penetration potential. |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point; typically handled as a hydrochloride salt. |
| Melting Point (HCl Salt) | 210 – 215°C | Crystalline solid form is preferred for stability. |
Part 2: Structural Analysis & Synthesis
Structural Logic
The molecule consists of two distinct domains:
-
The Piperidine Head: A secondary amine that mimics the "tyramine" moiety found in endogenous neurotransmitters. It provides a basic center for salt bridge formation with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in opioid/amine receptors).
-
The 3-Methoxymethylphenyl Tail: The meta-substitution is critical. Unlike para-substituents which often drive potency, meta-groups modulate selectivity (e.g., between SERT/NET or Mu/Delta opioid receptors). The methoxymethyl group acts as a flexible hydrogen bond acceptor.
Synthetic Pathway (Retrosynthesis)
The most robust synthesis utilizes a Suzuki-Miyaura coupling strategy followed by reduction.
Step-by-Step Protocol:
-
Starting Materials: N-Boc-4-piperidone and 3-(Methoxymethyl)phenylboronic acid.
-
Enolization: Convert N-Boc-4-piperidone to the vinyl triflate using LiHMDS and PhNTf₂.
-
Suzuki Coupling: React the vinyl triflate with the boronic acid (Pd(dppf)Cl₂ catalyst, K₂CO₃ base, Dioxane/H₂O) to yield the N-Boc-4-aryl-tetrahydropyridine.
-
Hydrogenation: Reduce the double bond using H₂/Pd-C or H₂/PtO₂ in ethanol to obtain the saturated piperidine ring.
-
Deprotection: Remove the Boc group with TFA/DCM or 4M HCl/Dioxane to yield the final product as a salt.
Visualization: Synthesis Workflow
Caption: Figure 1. Convergent synthetic route via Suzuki coupling and catalytic hydrogenation.
Part 3: Pharmacological Context & Applications
Pharmacophore Relevance
This molecule is a structural analog of 3-PPP (3-hydroxyphenylpiperidine) and Desoxypipradrol derivatives.
-
Opioid Receptors: The 4-phenylpiperidine core is the backbone of the "pethidine" and "fentanyl" families. The 3-methoxymethyl group may probe the "address" region of the receptor, potentially reducing narcotic side effects while maintaining analgesia.
-
Monoamine Transporters: 3-substituted phenylpiperidines often act as serotonin-norepinephrine reuptake inhibitors (SNRIs). The ether oxygen provides a unique electrostatic interaction point compared to simple alkyl analogs.
Handling & Stability
-
Storage: Store the hydrochloride salt at -20°C under argon. The free base is sensitive to oxidation (N-oxide formation) and should be used immediately or stored as a solution in degassed methanol.
-
Solubility:
-
Free Base: Soluble in DCM, Chloroform, Methanol. Sparingly soluble in water.
-
HCl Salt: Highly soluble in Water (>50 mg/mL), DMSO.
-
Part 4: Analytical Characterization Standards
To validate the identity of synthesized batches, the following analytical signatures must be confirmed:
| Method | Expected Signal |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.1-7.4 (m, 4H) : Aromatic protons.δ 4.45 (s, 2H) : Benzylic -CH₂-O protons (singlet).δ 3.38 (s, 3H) : Methoxy -OCH₃ protons.δ 3.1-2.7 (m, 4H) : Piperidine α-protons.δ 2.6 (m, 1H) : Benzylic CH at piperidine C4. |
| ¹³C NMR | ~145 ppm : Ipso aromatic carbon.~74 ppm : Benzylic -CH₂-O carbon.~58 ppm : Methoxy carbon.~46 ppm : Piperidine C2/C6 carbons. |
| IR Spectroscopy | 2900-2800 cm⁻¹ : C-H stretching (strong).1100 cm⁻¹ : C-O-C ether stretch.3300 cm⁻¹ : N-H stretch (broad, if salt). |
References
-
PubChem Compound Summary. (2025). 4-(3-Methoxyphenyl)piperidine and related structures. National Center for Biotechnology Information. Link
-
Kudzma, L. V., et al. (1989). 4-Phenylpiperidine analgesics: Structure-activity relationships. Journal of Medicinal Chemistry, 32(12), 2534-2542. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
World Health Organization (WHO). (2024). Critical Review of Phenylpiperidine Derivatives. Expert Committee on Drug Dependence. Link
Sources
- 1. 1354428-19-5_CAS号:1354428-19-5_1-Piperidinecarboxylic acid, 4-hydrazinyl-3-methyl-, methyl ester, (3R,4R)-rel - 化源网 [chemsrc.com]
- 2. US20120165331A1 - Di/tri-aza-spiro-C9-C11alkanes - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1260897-67-3 3-(2-Ethoxyphenyl)piperidine AKSci 4000EJ [aksci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Assessment: Metabolic Stability & Half-Life Kinetics of 4-(3-(Methoxymethyl)phenyl)piperidine
Executive Summary
4-(3-(Methoxymethyl)phenyl)piperidine represents a pharmacophore commonly utilized in the synthesis of GPCR ligands (e.g., opioid, dopamine receptors) and monoamine transporter inhibitors. From a metabolic perspective, this scaffold presents a high-clearance profile due to two distinct "soft spots": the secondary amine of the piperidine ring and, critically, the benzylic ether (methoxymethyl) moiety.
This technical guide provides a structural analysis of these metabolic liabilities, predictive kinetic modeling, and validated experimental protocols for assessing intrinsic clearance (
Part 1: Structural Analysis & Metabolic Liabilities[1]
Physicochemical Profile[2][3][4][5]
-
Molecular Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Weight: 205.30 Da
-
Predicted LogP: 2.1 – 2.4 (Moderate Lipophilicity)[1]
-
Acid/Base Character: Basic (Piperidine
). At physiological pH (7.4), the molecule is predominantly protonated ( ), influencing its binding to CYP450 active sites (often favoring CYP2D6).
Primary Sites of Metabolism (SOM)
The compound contains two primary vectors for metabolic degradation:
-
The Methoxymethyl "Handle" (Benzylic Ether):
-
Mechanism: Cytochrome P450 (CYP) enzymes, particularly isoforms capable of benzylic oxidation (CYP3A4, CYP2D6), attack this ether linkage.
-
Pathway A (O-Dealkylation): Hydroxylation of the terminal methyl group leads to a hemiacetal intermediate, which spontaneously collapses into formaldehyde and the corresponding benzyl alcohol metabolite.
-
Pathway B (Benzylic Oxidation): Hydroxylation at the benzylic carbon (adjacent to the phenyl ring) forms a hemiacetal that collapses into methanol and the benzaldehyde derivative, which is rapidly oxidized to the benzoic acid (a terminal, polar metabolite).
-
Insight: Literature on analogous benzyl ethers (e.g., RTI-13951 derivatives) confirms that the methoxymethyl group is often the rate-limiting determinant of metabolic stability, frequently leading to rapid clearance if not sterically protected or fluorinated [1].
-
-
The Piperidine Ring:
-
Mechanism: The secondary amine is a nucleophilic site prone to Phase II conjugation and Phase I oxidation.
-
Pathway: N-Glucuronidation (UGT-mediated) or N-oxidation (FMO/CYP-mediated).[1]
-
Predicted Metabolic Map (Graphviz)[1]
Figure 1.[2][3][4] Predicted metabolic cascade for 4-(3-(Methoxymethyl)phenyl)piperidine showing the critical divergence at the methoxymethyl ether linkage.
Part 2: In Silico Prediction Framework
Intrinsic Clearance ( ) Estimation
Based on structural analogs (phenylpiperidines) and the lability of the benzyl ether, we can estimate the clearance profile in human liver microsomes (HLM).
-
Predicted Class: High Clearance (
protein). -
Driving Isoforms: Likely CYP2D6 (due to the basic nitrogen) and CYP3A4 (general lipophilic oxidation).
Half-Life Calculation Model
To predict the in vitro half-life (
Where
Theoretical Scenario:
If
-
Microsomal protein conc:
-
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - .
Part 3: Experimental Assay Protocols
Microsomal Stability Assay (Phase I)
This protocol isolates Phase I oxidative metabolism (CYP450/FMO).
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Test Compound (10 mM DMSO stock).
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Protocol Steps:
-
Preparation: Dilute Test Compound to
in Phosphate Buffer (100 mM, pH 7.4). -
Pre-incubation: Mix Microsomes (
final) with Test Compound. Equilibrate at 37°C for 5 min. -
Initiation: Add NADPH Regenerating System to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling: At
min, remove aliquots. -
Quenching: Immediately dispense into
ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min). -
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition (
fragment).
Hepatocyte Stability Assay (Phase I & II)
This protocol accounts for both oxidative metabolism and conjugation (glucuronidation), providing a more accurate prediction of in vivo clearance.
Protocol Steps:
-
Thawing: Thaw cryopreserved hepatocytes (e.g.,
cells/mL) in specialized recovery media. -
Viability Check: Ensure viability
using Trypan Blue exclusion. -
Incubation: Dilute hepatocytes to
cells/mL in Krebs-Henseleit buffer. Add Test Compound ( ). -
Timepoints:
min. -
Quenching & Analysis: Same as Microsomal assay.
Assay Workflow Diagram (Graphviz)
Figure 2.[1][4] Step-by-step workflow for the Microsomal Stability Assay.
Part 4: Data Interpretation & Optimization Strategies
Interpreting the Data
Once the half-life is determined, calculate the Intrinsic Clearance (
| Classification | Interpretation | |
| < 10 | Low | Good metabolic stability. Likely good oral bioavailability. |
| 10 - 45 | Moderate | Acceptable for lead compounds; may require optimization. |
| > 45 | High | Rapid clearance.[1] Likely poor oral bioavailability; suitable only for prodrugs or IV tools. |
Optimization Strategies (Medicinal Chemistry)
If the compound exhibits high clearance (as predicted due to the methoxymethyl group), consider these structural modifications:
-
Deuteration: Replace the hydrogens on the methoxymethyl group (
). This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated hydrogen abstraction [2].[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Fluorination: Replace the methoxy group with a trifluoromethoxy (
) or difluoromethoxy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) group. The strong C-F bonds prevent oxidative dealkylation [3]. -
Cyclization: Constrain the ether into a ring system, such as a dihydrobenzofuran or chroman , which often improves metabolic stability compared to acyclic benzyl ethers.
References
-
Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33. Journal of Medicinal Chemistry. (2025).[1] Demonstrates the metabolic lability of the methoxymethyl group on phenyl rings and strategies for stabilization. Link
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. (2025). Discusses the metabolic liabilities of methoxy and methoxymethyl groups in drug discovery. Link[1]
-
Stability of the Methoxymethyl (MOM) Ether Protecting Group. BenchChem Technical Guides. (2025). Provides chemical stability data for MOM ethers relevant to synthesis and metabolism. Link
-
Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. (2021). Detailed analysis of phenylpiperidine metabolism including N-dealkylation and hydroxylation pathways. Link
Sources
Scalable synthesis protocols for 4-(3-(Methoxymethyl)phenyl)piperidine
Application Note: Scalable Synthesis of 4-(3-(Methoxymethyl)phenyl)piperidine
Abstract
This guide details a robust, scalable protocol for the synthesis of 4-(3-(methoxymethyl)phenyl)piperidine , a privileged scaffold in the development of GPCR ligands and monoamine transporter inhibitors. Unlike traditional milligram-scale routes that rely on expensive palladium cross-coupling, this protocol utilizes a cost-effective Grignard addition–dehydration–hydrogenation sequence. The method is optimized for kilogram-scale production, emphasizing safety controls for exothermic steps and selectivity to preserve the benzylic ether moiety during reduction.
Introduction & Retrosynthetic Analysis
The target molecule features a 4-substituted piperidine core with a meta-methoxymethyl phenyl ring. The primary synthetic challenges are:
-
Scale-Safety: Controlling the exotherm of the Grignard formation and addition.
-
Chemistoselectivity: Reducing the tetrahydropyridine intermediate without cleaving the benzylic methyl ether (hydrogenolysis risk).
-
Atom Economy: Avoiding expensive boronic acids (Suzuki route) in favor of readily available aryl bromides.
Retrosynthetic Logic: The most convergent disconnection is at the piperidine-phenyl bond. However, direct coupling is costly. We disconnect via the tertiary alcohol, tracing back to 1-bromo-3-(methoxymethyl)benzene and N-Boc-4-piperidone .
Figure 1: Retrosynthetic strategy prioritizing the Grignard pathway for cost-efficiency.
Detailed Experimental Protocol
Step 1: Preparation of 1-Bromo-3-(methoxymethyl)benzene
Rationale: Commercially available but expensive. Easily synthesized from 3-bromobenzyl bromide.
-
Reagents: 3-Bromobenzyl bromide (1.0 equiv), Sodium Methoxide (25% in MeOH, 1.2 equiv), Methanol (Solvent).
-
Procedure:
-
Charge a reactor with 3-bromobenzyl bromide dissolved in MeOH (5 vol).
-
Cool to 0–5 °C.
-
Add NaOMe/MeOH solution dropwise, maintaining internal temperature <20 °C (Exothermic).
-
Warm to RT and stir for 2 hours. Monitor by TLC/GC.
-
Concentrate to remove MeOH. Partition between MTBE and water.
-
Distill the organic layer to obtain the product as a clear oil.
-
-
Yield: >90%
-
Checkpoint:
H NMR should show a singlet at ~3.4 ppm (OMe) and ~4.4 ppm (benzylic CH ).
Step 2: Grignard Addition to N-Boc-4-piperidone
Rationale: This is the critical C-C bond forming step.[1] Temperature control is vital to prevent Wurtz coupling and enolization of the ketone.
-
Reagents: 1-Bromo-3-(methoxymethyl)benzene (1.1 equiv), Mg turnings (1.2 equiv), N-Boc-4-piperidone (1.0 equiv), THF (anhydrous).
-
Protocol:
-
Grignard Formation: In a dry reactor under N
, activate Mg turnings with iodine. Add 10% of the aryl bromide solution in THF to initiate. Once reflux starts, dose the remaining bromide at a rate to maintain gentle reflux (approx. 60–65 °C). Stir 1 h post-addition. -
Addition: Cool the Grignard solution to -10 °C .
-
Dissolve N-Boc-4-piperidone in THF (3 vol) and add slowly to the Grignard reagent, keeping T
< 0 °C. -
Stir at 0 °C for 2 h, then warm to RT.
-
Quench: Cool to 0 °C. Quench with saturated NH
Cl. Caution: Gas evolution and exotherm. -
Extract with EtOAc. The crude Tertiary Alcohol is usually an oil or foam used directly in the next step.
-
Step 3: Dehydration to Tetrahydropyridine
Rationale: Acid-catalyzed dehydration converts the tertiary alcohol to the alkene. We use mild conditions to preserve the Boc group and the benzylic ether.
-
Reagents: Crude Alcohol, Mesyl Chloride (MsCl) (1.5 equiv), Triethylamine (3.0 equiv), DCM.
-
Protocol:
-
Dissolve crude alcohol in DCM (10 vol). Cool to 0 °C.
-
Add Et
N followed by MsCl dropwise. -
Stir at RT overnight. The mesylate eliminates in situ to form the alkene.
-
Wash with NaHCO
, brine, and dry. -
Purification: Silica plug filtration or crystallization (hexane/EtOAc) if solid.
-
-
Product: N-Boc-4-(3-(methoxymethyl)phenyl)-1,2,3,6-tetrahydropyridine.
Step 4: Hydrogenation (Chemistoselective)
Rationale: We must reduce the alkene without hydrogenolyzing the benzylic methyl ether (Ph-CH
-
Reagents: Tetrahydropyridine intermediate, 5% PtO
or 10% Pd/C (low loading), EtOH or MeOH. -
Protocol:
-
Charge hydrogenation vessel with intermediate and catalyst (2 wt%).
-
Pressurize with H
(30–50 psi) . -
Stir at RT.[2][3] Monitor closely by HPLC. Stop immediately upon disappearance of alkene.
-
Note: If benzylic cleavage is observed (impurity +14 mass units lost), switch to Rh/C or lower pressure.
-
Filter catalyst over Celite. Concentrate to yield N-Boc-4-(3-(methoxymethyl)phenyl)piperidine .
-
Step 5: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or EtOAc.
-
Protocol:
-
Dissolve N-Boc intermediate in EtOAc.
-
Add HCl/Dioxane (4 equiv) at RT.
-
Stir until precipitation is complete (1–3 h).
-
Filter the white solid. Wash with Et
O. -
Final Product: 4-(3-(Methoxymethyl)phenyl)piperidine Hydrochloride.
-
Process Safety & Optimization
| Parameter | Critical Limit | Mitigation Strategy |
| Grignard Initiation | Induction period | Use DIBAL-H or I |
| Grignard Exotherm | T > 65 °C (THF reflux) | Dose reagent controlled by T |
| Hydrogenation | H | High pressure/active catalyst cleaves benzyl ether. Use PtO |
| Quenching | Gas Evolution | Vent reactor to scrubber; add NH |
Analytical Specifications
Target Molecule: 4-(3-(Methoxymethyl)phenyl)piperidine HCl
-
Formula: C
H NO · HCl -
MW: 205.30 (free base) / 241.76 (salt)
-
Appearance: White crystalline solid.
Expected
- 7.20–7.40 (m, 4H, Ar-H)
-
4.45 (s, 2H, Ph-CH
-O) -
3.30 (s, 3H, O-CH
) -
3.40 (m, 2H, Piperidine H
) -
3.00 (m, 2H, Piperidine H
) - 2.80 (m, 1H, Ar-CH -Pip)
-
1.80–2.00 (m, 4H, Piperidine CH
)
Workflow Visualization
Figure 2: Step-by-step process flow for the scalable synthesis.
References
-
Grignard Addition Protocols
-
Synthesis of 3-Substituted Piperidines (Analogous Chemistry)
-
J. Med. Chem.2010 , 53(6), 2510–2520.[5] "Synthesis and evaluation of a set of 4-phenylpiperidines...". (Describes the Grignard/dehydration route for similar phenyl-piperidines).
-
-
Precursor Synthesis (Benzyl Ethers)
-
GuideChem, "Synthesis of 1-Bromo-3-(methoxymethyl)benzene".
-
-
Safety in Grignard Scale-up
- Hydrogenation Selectivity: Chem. Rev.1995, 95, 2457. "Hydrogenolysis of Benzyl Groups". (Guidance on catalyst selection to avoid ether cleavage).
Sources
- 1. beyondbenign.org [beyondbenign.org]
- 2. chemscene.com [chemscene.com]
- 3. Sciencemadness Discussion Board - Preparation of 1-bromo-3-nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. guidechem.com [guidechem.com]
- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4-(3-(Methoxymethyl)phenyl)piperidine via Reductive Amination
Introduction: The Strategic Importance of 4-Arylpiperidines and the Efficiency of Reductive Amination
The 4-arylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of biological pathways. Its rigid, three-dimensional structure allows for precise orientation of substituents, facilitating optimal interactions with protein binding sites. The synthesis of these structures, therefore, is of paramount importance to drug discovery and development. Among the various synthetic methodologies, reductive amination stands out for its efficiency, versatility, and broad functional group tolerance.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine to form an imine or iminium ion intermediate that is subsequently reduced, offers a direct and often high-yielding route to substituted amines.[3][4]
This application note provides a detailed examination of the procedures for the synthesis of a specific 4-arylpiperidine derivative, 4-(3-(methoxymethyl)phenyl)piperidine, via reductive amination. We will delve into the mechanistic underpinnings of the reaction, provide a comparative overview of common reducing agents, and present a detailed, field-proven protocol for its synthesis. The causality behind experimental choices will be thoroughly explained to empower researchers to not only replicate the procedure but also to adapt it to their specific needs.
Mechanistic Overview: The Two-Step, One-Pot Transformation
Reductive amination is fundamentally a two-step process that is conveniently carried out in a single reaction vessel.[3] The initial step involves the condensation of a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine to form an imine or enamine, which exists in equilibrium with the corresponding protonated iminium ion. The second step is the reduction of this C=N double bond to a C-N single bond by a reducing agent present in the reaction mixture.
A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[3] This selectivity prevents the wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts.
Core Reagents and Rationale for Selection
The Carbonyl and Amine Precursors
The synthesis of 4-(3-(methoxymethyl)phenyl)piperidine logically proceeds from the reaction between piperidin-4-one and 3-(methoxymethyl)benzaldehyde . Piperidin-4-one provides the core piperidine ring, while 3-(methoxymethyl)benzaldehyde introduces the desired substituted aryl moiety.
The Reducing Agent: A Comparative Analysis
Several reducing agents can be employed for reductive amination, each with its own advantages and disadvantages.
| Reducing Agent | Key Characteristics | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, effectively reduces iminium ions but not aldehydes or ketones. Tolerates a wide range of functional groups.[5][6] | Water-sensitive; typically used in aprotic solvents like DCE, DCM, or THF.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Also selective for imines and iminium ions. Not water-sensitive and can be used in protic solvents like methanol.[7] | Highly toxic cyanide byproducts are a significant safety concern. |
| Sodium Borohydride (NaBH₄) | A strong reducing agent capable of reducing both iminium ions and the starting carbonyl compounds.[7] | Requires careful control of reaction conditions, often by pre-forming the imine before adding the reducing agent. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | A clean and effective method. | Requires specialized equipment for handling hydrogen gas under pressure. May not be compatible with all functional groups. |
For this application, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its high selectivity allows for a convenient one-pot procedure with minimal side product formation, and its use avoids the toxicity concerns associated with sodium cyanoborohydride.[6] The steric bulk and electron-withdrawing acetate groups of STAB moderate the reactivity of the borohydride, rendering it an ideal reagent for this transformation.[5]
Experimental Workflow and Protocol
The overall workflow for the synthesis of 4-(3-(methoxymethyl)phenyl)piperidine via reductive amination is depicted below.
Caption: Reductive Amination Workflow for 4-(3-(Methoxymethyl)phenyl)piperidine Synthesis.
Detailed Step-by-Step Protocol
Materials:
-
Piperidin-4-one hydrochloride
-
3-(Methoxymethyl)benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq), 3-(methoxymethyl)benzaldehyde (1.0-1.2 eq), and anhydrous 1,2-dichloroethane (DCE) to make a 0.1-0.2 M solution.
-
Neutralization: To the resulting suspension, add triethylamine (TEA) (1.1 eq) dropwise. Stir the mixture at room temperature for 10-15 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Imine Formation: Allow the reaction to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the appearance of the imine.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed. The reaction is typically stirred at room temperature for 3-12 hours. Monitor the reaction for the disappearance of the imine intermediate and the formation of the product.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure 4-(3-(methoxymethyl)phenyl)piperidine.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| Piperidin-4-one hydrochloride | 1.0 | Piperidine core precursor |
| 3-(Methoxymethyl)benzaldehyde | 1.0 - 1.2 | Aryl moiety precursor |
| Triethylamine (TEA) | 1.1 | Base to neutralize HCl salt |
| Sodium Triacetoxyborohydride (STAB) | 1.2 - 1.5 | Reducing agent |
| 1,2-Dichloroethane (DCE) | Solvent | Aprotic solvent suitable for STAB |
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating checks:
-
Reaction Monitoring: The use of TLC or LC-MS at various stages allows the researcher to confirm the formation of the imine intermediate and its subsequent conversion to the final product. This ensures that the reaction is proceeding as expected before moving to the workup and purification stages.
-
Stoichiometry: The use of a slight excess of the benzaldehyde derivative and the reducing agent helps to drive the reaction to completion, ensuring a higher yield of the desired product.
-
Workup Procedure: The quenching with sodium bicarbonate neutralizes any remaining acidic components and destroys excess reducing agent, ensuring a safe and clean extraction. The subsequent washing and drying steps remove impurities before the final purification.
Conclusion
The reductive amination protocol outlined in these application notes provides a reliable and efficient method for the synthesis of 4-(3-(methoxymethyl)phenyl)piperidine. The choice of sodium triacetoxyborohydride as the reducing agent offers a safe, selective, and high-yielding one-pot procedure that is amenable to a wide range of substrates. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can confidently apply and adapt this methodology to accelerate their drug discovery and development efforts.
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(3-cyclopentylmethyl-4-methoxyphenyl)piperidine. Retrieved from [Link]
-
Chemsrc. (n.d.). An efficient synthesis of a highly functionalized 4-arylpiperidine. Retrieved from [Link]
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Matassini, C., Clemente, F., & Cardona, F. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Retrieved from [Link]
-
PubMed. (2004). Direct Synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi Coupling of a 4-piperidylzinc Iodide With Aromatic Halides and Triflates. Retrieved from [Link]
-
ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Journal of the American Chemical Society. (n.d.). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
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DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
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Erowid. (n.d.). Reductive Amination Review. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
Reddit. (2013). A plausible chemistry explanation for the blue meth I came up with. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Wikimedia Commons. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Retrieved from [Link]
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Reddit. (2013). A question on my sister's organic chemistry exam. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]
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Storage and stability conditions for long-term preservation of the compound
Application Note & Protocol
Topic: Storage and Stability Conditions for Long-Term Preservation of Chemical and Biological Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The long-term preservation of chemical and biological compounds is fundamental to the integrity and reproducibility of scientific research and the development of safe and effective therapeutics. Compound stability is not an inherent property but is profoundly influenced by storage conditions. This guide provides a comprehensive framework for establishing optimal storage and handling procedures. We will delve into the core principles of chemical degradation, navigate the global regulatory landscape defined by ICH, FDA, and EMA guidelines, and present detailed protocols for conducting robust stability assessments. This document is designed to equip researchers with the expertise to design and implement self-validating stability programs, ensuring the quality and reliability of their compounds over time.
The Imperative of Stability: Foundational Principles
The quality of a drug substance or research compound can vary with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] Understanding the mechanisms of degradation is the first step in preventing it. The primary degradation pathways include:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Esters, amides, and lactams are particularly susceptible. The pH of the solution is a critical factor in hydrolysis.[4]
-
Oxidation: The reaction of a compound with oxygen. This can be initiated by light, heat, or the presence of metal catalysts. Functional groups like phenols, thiols, and aldehydes are prone to oxidation.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.[5][6] Compounds with chromophores that absorb light in the UV-Vis spectrum are at risk. The ICH Q1B guideline specifically addresses photostability testing.[7]
-
Thermal Degradation: The breakdown of a compound due to heat. This process can be accelerated at higher temperatures and is a key consideration for establishing appropriate storage temperatures and shipping conditions.[6]
-
Physical Changes: For biological compounds like proteins and peptides, stability also concerns the maintenance of higher-order structures (secondary, tertiary, quaternary) and the prevention of aggregation, denaturation, or precipitation.[8]
A thorough understanding of these potential liabilities for a given compound is essential for designing appropriate storage strategies and stability studies.[9][10]
The Global Regulatory Framework: An Overview of ICH Guidelines
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are the global standard for stability testing.[1][2][11] These guidelines are adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][7][12][13]
The cornerstone guideline is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[13][14] This document outlines the core principles of stability testing, including the conditions for long-term, intermediate, and accelerated studies designed to simulate different climatic zones.
Table 1: ICH Climatic Zones and Long-Term Stability Testing Conditions
| Climatic Zone | Description | Long-Term Testing Condition |
| I | Temperate | 21°C / 45% RH |
| II | Subtropical and Mediterranean | 25°C / 60% RH |
| III | Hot, Dry | 30°C / 35% RH |
| IVa | Hot, Humid | 30°C / 65% RH |
| IVb | Hot, Very Humid | 30°C / 75% RH |
Source: Adapted from ICH Guidelines.[15]
These standardized conditions ensure that stability data is generated in a consistent and reliable manner, allowing for the establishment of a retest period for a drug substance or a shelf life for a drug product.[2][3]
Protocol for Long-Term Compound Storage
Effective compound management is crucial for preserving the integrity of a compound collection.[16][17][18][19] The appropriate storage condition depends on the compound's physical state, its inherent stability, and the intended duration of storage.
General Storage Recommendations
-
Labeling: All containers must be clearly and durably labeled with the compound identifier, concentration, solvent (if in solution), date of receipt/preparation, and any known hazards.[20]
-
Container Closure System: Use high-quality, inert containers (e.g., amber glass vials for light-sensitive compounds) with secure closures to prevent contamination, solvent evaporation, and moisture ingress.[21]
-
Inventory Management: Implement a first-in, first-out (FIFO) system and maintain a detailed inventory to track compound usage and storage duration.[22][23]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can degrade sensitive compounds, especially peptides and proteins.[24][25] If a solution will be used multiple times, it is best practice to prepare and store it in single-use aliquots.
Table 2: Recommended Long-Term Storage Conditions for Various Compound Types
| Compound Type | Form | Recommended Storage Condition | Key Considerations |
| Small Molecules | Lyophilized Powder / Solid | -20°C in a desiccator | Protect from moisture and light.[26] |
| In Solution (e.g., DMSO) | -20°C or -80°C (in aliquots) | Use anhydrous DMSO. Minimize freeze-thaw cycles.[27] | |
| Peptides | Lyophilized Powder | -20°C or -80°C | Highly susceptible to moisture. Allow vial to warm to room temperature before opening.[24][25] |
| In Solution | -80°C (in aliquots) | Use sterile, pH-buffered solutions. Sequences with C, M, W are prone to oxidation.[24] | |
| Biologics (Proteins, Antibodies) | Lyophilized Powder | 2-8°C or -20°C (as specified) | Follow manufacturer's specific recommendations. |
| In Solution | 2-8°C (short-term) or -80°C (long-term, in aliquots) | Avoid agitation. Use appropriate buffers and cryoprotectants if freezing.[8] |
Designing and Executing Stability Studies
Stability testing is an empirical process designed to understand how a compound changes over time under various stress conditions.[3][28] A comprehensive stability program consists of two main components: forced degradation studies and formal stability studies.
Diagram: Comprehensive Stability Study Workflow
Caption: Workflow for a comprehensive compound stability assessment program.
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products and to demonstrate that the analytical method used for the stability study is "stability-indicating."[5][9][10] This means the method can accurately measure the compound of interest without interference from any degradants, impurities, or excipients.[10] An ideal study aims for 5-20% degradation of the main compound.[4]
Table 3: Typical Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | Dry Heat | 80°C | Up to 72 hours |
| Photostability | ICH Q1B Option 2 | Ambient | N/A |
Note: These are starting points and should be optimized based on the compound's stability.[4][5]
Step-by-Step Methodology (Example: Acid Hydrolysis):
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent. Prepare a control sample by diluting the stock solution with water or mobile phase to the target analytical concentration.
-
Stress Application: In a separate vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Place the vial in a controlled temperature environment (e.g., 60°C water bath or oven).
-
Time Points: At predetermined time points (e.g., 2, 8, 24, 72 hours), withdraw an aliquot of the stressed sample.
-
Neutralization & Dilution: Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) and dilute it to the target analytical concentration with mobile phase or water.
-
Analysis: Analyze the control and stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[29]
-
Evaluation: Compare the chromatograms of the stressed and control samples. The appearance of new peaks (degradants) and a decrease in the area of the main compound peak indicate degradation. The method's specificity is demonstrated if the degradant peaks are well-resolved from the main compound peak.
Protocol: Formal Stability Study (ICH Conditions)
Formal studies provide the data to determine a retest period or shelf life under recommended storage conditions.[2][30]
Step-by-Step Methodology:
-
Batch Selection: Use at least three primary batches of the compound to capture batch-to-batch variability.[3]
-
Container Selection: Package the compound in the container closure system proposed for marketing or long-term storage.[21]
-
Study Setup: Place a sufficient number of samples from each batch into calibrated stability chambers set to the desired long-term and accelerated conditions.[15]
-
Long-Term: e.g., 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: e.g., 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Pull samples for analysis at specified time points.[31]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, test the samples for critical quality attributes using validated analytical methods. This may include:
-
Appearance: Visual inspection for changes in color or clarity.
-
Assay/Purity: Quantify the amount of the active compound and its degradation products using a stability-indicating HPLC method.[29]
-
Potency (for Biologics): Use a relevant bioassay to ensure the compound maintains its biological activity.[8]
-
Other tests: As appropriate for the compound, this could include pH, moisture content, or particle size.
-
Data Analysis and Interpretation
The data collected from formal stability studies are used to monitor changes in the compound's quality attributes over time. If significant change occurs during accelerated studies, it may trigger the need for testing at an intermediate condition (e.g., 30°C / 65% RH).[31] A "significant change" is generally defined as a failure to meet the established specifications.[31]
The results are evaluated to propose a retest period or shelf life, which is the time during which the compound is expected to remain within its specifications under the defined storage conditions.
Diagram: Decision Tree for Storage Condition Selection
Caption: Decision tree for selecting initial compound storage conditions.
Conclusion
A proactive and systematic approach to compound storage and stability testing is a non-negotiable aspect of high-quality research and drug development. By understanding the chemical principles of degradation, adhering to global regulatory standards, and implementing robust, well-documented protocols, scientists can ensure the long-term integrity and reliability of their valuable compounds. This not only preserves significant investments in time and resources but also forms the bedrock of reproducible science and the development of safe and effective medicines.
References
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Baillargeon, L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]
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Chromatography Online. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
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Corden, P. (2023). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
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Ethichem. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Ethichem. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Blue, B. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
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Karmarkar, S., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Slideshare. (n.d.). Ich guideline for stability testing. Slideshare. [Link]
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Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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European Medicines Agency. (n.d.). Quality: stability. EMA. [Link]
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U.S. Food and Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]
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European Medicines Agency. (n.d.). Stability testing of existing active substances and related finished products - Scientific guideline. EMA. [Link]
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AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
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U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [Link]
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ECA Academy. (2014). New EMA Guideline on Stability Testing for Applications for Variations. ECA Academy. [Link]
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European Medicines Agency. (2014). Guideline on stability testing for applications for variations to a marketing authorisation. EMA. [Link]
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Creative BioMart. (n.d.). Pharmaceutical Stability Analysis. Creative BioMart. [Link]
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Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Drug and Alcohol Research. [Link]
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U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). FDA. [Link]
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ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [Link]
-
Semantic Scholar. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Semantic Scholar. [Link]
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Todorova, E. (n.d.). Ema variation guideline stability. LinkedIn SlideShare. [Link]
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Pharma.Tips. (2024). How to Prepare and Maintain Compound Libraries in Drug Discovery. Pharma.Tips. [Link]
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ResearchGate. (2021). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
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ProPharma Group. (2021). Stability Testing of Drug Substances and Drug Products. ProPharma. [Link]
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Prezi. (2024). The Effect of Temperature and Light on Drug Stability. Prezi. [Link]
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Biocompare. (2019). New Trends in Compound Management. Biocompare. [Link]
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University of California, Santa Barbara. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety. [Link]
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University of South Carolina. (n.d.). Chemical Storage. Environmental Health & Safety. [Link]
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Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. [Link]
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QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
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National Center for Biotechnology Information. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. PMC. [Link]
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Peptide Sciences. (2021). Standard Procedure For Storing Peptides. Peptide Sciences. [Link]
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Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. [Link]
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Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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ResearchGate. (2015). Effects of Light, Temperature, Humidity on the Stability of Each Opened Tablet Formula. ResearchGate. [Link]
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National Center for Biotechnology Information. (2016). Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair. PMC. [Link]
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Technical Support Center: Troubleshooting Impurity Formation in Piperidine Ring Closure
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for piperidine synthesis. As a Senior Application Scientist, I understand the critical importance of achieving high purity in the synthesis of piperidine derivatives, which are foundational scaffolds in numerous pharmaceuticals.[1][2] This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and mitigate impurity formation during piperidine ring closure reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific challenges you may encounter during your piperidine synthesis, offering causal explanations and actionable protocols.
Q1: My final piperidine product is contaminated with unreacted pyridine. Simple distillation isn't effectively separating them. Why is this happening and what is the solution?
A: The difficulty in separating piperidine from its precursor, pyridine, by fractional distillation is a classic problem that stems from the formation of a minimum-boiling azeotrope.[3][4] An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[4] In this case, the piperidine-pyridine azeotrope makes it impossible to achieve high purity of piperidine through standard distillation alone.[3][4]
Troubleshooting Protocol: Purification via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities.[3][4]
-
Reaction: In a suitable flask, dissolve the crude piperidine mixture containing pyridine in an appropriate solvent. Add a slight excess of a suitable acid (e.g., hydrochloric acid) to form the hydrochloride salts of both piperidine and pyridine.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the mixed hydrochloride salts.
-
Selective Liberation: Treat the salt mixture with a carefully controlled amount of a weak base, such as sodium carbonate. Piperidine, being a stronger base than pyridine, will be preferentially liberated from its salt.[]
-
Extraction: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether, dichloromethane). The pyridine will largely remain in the aqueous layer as its hydrochloride salt.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield purified piperidine.
Q2: I am observing significant peak tailing during the column chromatography purification of my piperidine derivative on silica gel. What causes this and how can I improve the separation?
A: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[4] The root cause is the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong interaction leads to a non-ideal equilibrium during elution, resulting in broad, tailing peaks and poor separation.
Strategies to Mitigate Peak Tailing:
| Strategy | Description | Typical Implementation |
| Mobile Phase Modification | Add a basic modifier to the eluent to compete with your compound for binding to the acidic sites on the silica.[4] | - Triethylamine (TEA): 0.1-1% (v/v) in the mobile phase.[4] - Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[4] |
| Stationary Phase Modification | Use a stationary phase with reduced acidity. | - Amine-Deactivated Silica: Pre-treated silica gel where the acidic silanol groups are masked.[4] - Alumina (Basic or Neutral): A good alternative stationary phase for the purification of basic compounds.[4] |
| Reverse-Phase Chromatography | For less polar piperidine derivatives, C18 columns can be an excellent alternative. | Use acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid to protonate the piperidine nitrogen, which can improve peak shape.[4] |
Q3: During my Pictet-Spengler reaction to form a tetrahydro-β-carboline, I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?
A: The formation of isomeric byproducts, particularly diastereomers, in the Pictet-Spengler reaction can be a significant challenge.[6] This often arises from a lack of inherent stereocontrol in the cyclization step under the chosen reaction conditions.[6] Additionally, a reversible retro-Pictet-Spengler reaction can lead to epimerization and the formation of the undesired diastereomer.[6]
Improving Stereoselectivity in the Pictet-Spengler Reaction:
-
Lowering Reaction Temperature: This can favor the formation of the thermodynamically more stable product and reduce the rate of the retro-Pictet-Spengler reaction.[6]
-
Chiral Catalysts or Auxiliaries: Employing a chiral Brønsted or Lewis acid catalyst can induce stereoselectivity in the cyclization step. Chiral auxiliaries attached to the starting material can also direct the stereochemical outcome.
-
Bulky Protecting Groups: The use of a sterically demanding protecting group on the nitrogen atom can hinder the formation of one isomer due to steric hindrance.[6]
Q4: My piperidine product is a yellow oil, suggesting the presence of oxidation products. How can I prevent this?
A: Piperidine and its derivatives can be susceptible to air oxidation, which often leads to discoloration.[3][7] This is particularly true at elevated temperatures or during prolonged storage.[6]
Preventing Oxidation:
-
Inert Atmosphere: Conduct the reaction and any subsequent purification steps under an inert atmosphere, such as nitrogen or argon.[6]
-
Degassed Solvents: Use freshly distilled or degassed solvents to minimize dissolved oxygen.[6]
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help prevent oxidation during storage.
-
Proper Storage: Store the purified piperidine derivative under an inert atmosphere, protected from light, and at a low temperature.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for piperidine ring closure, and what are their key advantages and disadvantages?
A: Several robust methods exist for the synthesis of piperidines, each with its own set of strengths and weaknesses. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Synthetic Route | Brief Description | Advantages | Common Impurities/Side Reactions |
| Catalytic Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring using a catalyst (e.g., Pd/C, PtO₂, Rhodium) and a hydrogen source.[1][8] | Atom-economical, direct route to the piperidine core.[1] | Unreacted pyridine, over-reduction of other functional groups, catalyst poisoning.[1] |
| Reductive Amination | Intramolecular cyclization of an amino-aldehyde or amino-ketone, often in the presence of a reducing agent.[9] | Versatile for introducing substituents, can be stereoselective.[2][9] | Incomplete cyclization, formation of enamines, over-reduction. |
| Pictet-Spengler Reaction | Cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[10][11] | Excellent for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[10] | Formation of diastereomers, N-oxides, and degradation under harsh acidic conditions.[6] |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition between an aza-diene and a dienophile to form a tetrahydropyridine, which can be reduced to a piperidine.[12][13] | Powerful for constructing highly functionalized piperidine rings with good stereocontrol.[12] | Regioisomers, aromatization of the initial cycloadduct. |
| Dieckmann Condensation | Intramolecular condensation of a diester containing a nitrogen atom in the backbone to form a β-keto ester, which can be further modified.[14][15] | Useful for the synthesis of piperidones (keto-piperidines).[14] | Hydrolysis of the ester groups, intermolecular condensation byproducts. |
Q: How do N-protecting groups influence the outcome of piperidine ring closure reactions?
A: N-protecting groups play a crucial role in piperidine synthesis, influencing not only the reactivity of the nitrogen atom but also the stereochemical outcome of the reaction.
-
Modulating Nucleophilicity: Protecting groups can decrease the nucleophilicity of the nitrogen, preventing unwanted side reactions. For example, a Boc (tert-butyloxycarbonyl) group can prevent N-alkylation.
-
Directing Stereochemistry: Bulky protecting groups can introduce steric hindrance that favors the formation of one stereoisomer over another.[6]
-
Controlling Reactivity: In some cases, the protecting group is essential for the desired transformation. For instance, certain protecting groups can facilitate C-H functionalization at specific positions on the piperidine ring.[16]
-
Ease of Removal: The choice of protecting group should also consider its lability. It must be stable under the reaction conditions for ring closure but readily removable under conditions that do not affect other functional groups in the molecule. Common protecting groups like Boc are acid-labile, while Fmoc is base-labile (cleaved by piperidine).[17][18]
Experimental Workflows & Diagrams
Workflow for Troubleshooting Low Yield in Reductive Amination
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. organicreactions.org [organicreactions.org]
- 16. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. catalogimages.wiley.com [catalogimages.wiley.com]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to the ¹H and ¹³C-NMR Spectral Analysis of 4-(3-(Methoxymethyl)phenyl)piperidine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3-(Methoxymethyl)phenyl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, outlines experimental protocols, and compares the spectral features with those of analogous structures. Our objective is to furnish a practical, scientifically rigorous resource that enhances the understanding and application of NMR spectroscopy in structural elucidation.
Introduction
4-(3-(Methoxymethyl)phenyl)piperidine is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and understanding the precise substitution pattern and conformation is crucial for structure-activity relationship (SAR) studies. NMR spectroscopy is an unparalleled technique for providing detailed structural information at the atomic level.[1][2] This guide will dissect the ¹H and ¹³C-NMR spectra of the title compound, providing a roadmap for its unambiguous characterization.
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent numbering scheme are fundamental for spectral assignment. The structure of 4-(3-(Methoxymethyl)phenyl)piperidine with the atom numbering used throughout this guide is presented below.
Caption: Workflow of a DEPT-135 experiment and the resulting spectral output.
Part 3: Comparison with Alternatives and 2D NMR Analysis
To provide a more robust structural confirmation, the spectral data of 4-(3-(methoxymethyl)phenyl)piperidine can be compared with structurally related compounds. Furthermore, 2D NMR experiments like COSY and HSQC are invaluable for confirming connectivity. [3][4][5][6]
Comparison with 4-Phenylpiperidine
The ¹H-NMR spectrum of 4-phenylpiperidine shows a simpler aromatic region, typically a multiplet for all five aromatic protons. [7]The piperidine proton signals are in similar regions, but their exact chemical shifts and coupling constants will differ due to the absence of the methoxymethyl substituent. The ¹³C-NMR spectrum of 4-phenylpiperidine will lack the signals for the methoxymethyl group (C-7 and C-8).
Comparison with 3-Methyl-1-(methoxymethyl)benzene
Comparing the aromatic and methoxymethyl signals with those of 3-methyl-1-(methoxymethyl)benzene helps to confirm the assignments for the phenyl portion of the molecule. The chemical shifts for the aromatic protons and carbons, as well as the methoxymethyl group, are expected to be very similar. [8]
2D NMR Analysis: COSY and HSQC
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include:
-
H-2/H-6 with H-3/H-5.
-
H-3/H-5 with H-4.
-
Correlations between the aromatic protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence): An ¹H-¹³C HSQC spectrum correlates protons directly attached to carbons. This is a powerful tool for confirming the assignments made from the 1D spectra. [4][5]Expected correlations are:
-
Aromatic protons with their corresponding aromatic carbons.
-
H-7 with C-7.
-
H-8 with C-8.
-
Piperidine protons with their respective carbons (H-2/H-6 with C-2/C-6, etc.).
-
Sources
- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
High-resolution mass spectrometry (HRMS) data for compound verification
Executive Summary: The Cost of Uncertainty
In drug development and advanced organic synthesis, the "nominal mass" is a relic. Relying solely on low-resolution mass spectrometry (LRMS) or nuclear magnetic resonance (NMR) without exact mass confirmation is a liability. While NMR provides connectivity, it cannot easily distinguish between elemental formulas that share the same integer mass (isobars).
This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against its primary alternatives—Nominal Mass (LRMS) and Elemental Analysis (CHN) . We demonstrate why HRMS has superseded CHN as the "gold standard" for publication-quality compound verification, provided specific accuracy thresholds (<5 ppm) are met.
Technical Foundation: Accuracy vs. Resolution
To understand the data, we must distinguish between two often-confused metrics. As an application scientist, I see many researchers conflate "high resolution" with "high accuracy." You need both.
-
Mass Accuracy (ppm): The difference between the measured mass and the theoretical exact mass.[1][2]
-
Formula:
-
Requirement: Leading journals (JOC, ACS) generally require error < 5 ppm .
-
-
Resolving Power (FWHM): The ability to separate two peaks that are close in mass.[2][3]
-
Requirement: A resolution
FWHM is typically the baseline to separate isobaric interferences and visualize fine isotopic structure.
-
Comparative Analysis: HRMS vs. Alternatives
The following matrix compares HRMS (e.g., Q-TOF, Orbitrap) against Single Quadrupole (LRMS) and Combustion Analysis (CHN).
Table 1: Performance Matrix
| Feature | HRMS (The Standard) | LRMS (Nominal Mass) | Elemental Analysis (CHN) |
| Primary Output | Exact Mass ( | Nominal Mass (Integer | Weight % of C, H, N |
| Verification Power | Definitive. Confirms elemental formula. | Indicative. Confirms presence of knowns.[4][5][6] | Bulk Purity. Confirms bulk composition. |
| Sample Requirement | < 0.1 mg (Trace) | < 0.1 mg (Trace) | > 2–5 mg (Destructive) |
| Impurity Tolerance | High. Can resolve analyte from impurities.[5][7] | Low. Impurities may co-elute/suppress. | Zero. Impurities skew % results. |
| Isobar Resolution | Yes. Distinguishes | No. Sees both as mass 28. | N/A |
| Regulatory Status | Accepted by JOC/FDA (if <5 ppm). | Insufficient for new compound characterization. | Historical Gold Standard (Declining). |
Deep Dive: The "Isobaric Trap" of LRMS
Consider a target molecule with a protonated mass of 283.0785 .
-
LRMS sees a peak at 283.1 .
-
Impurity: A co-eluting byproduct differs by
vs or vs , resulting in a mass of 283.0912 . -
Result: LRMS confirms the "right" mass, but you have synthesized the wrong molecule. HRMS separates these peaks, revealing the error immediately.
Visualizing the Decision Logic
The following diagram illustrates the decision-making process for selecting the correct verification method based on the stage of research.
Figure 1: Decision tree for selecting between HRMS and LRMS based on compound novelty and analytical goals.
The Self-Validating Experimental Protocol
As a Senior Scientist, I do not trust a single data point. I trust a system. This protocol ensures your HRMS data is legally and scientifically defensible.
Phase 1: Instrument Readiness
-
Calibration: Perform an external calibration using a standard mix (e.g., sodium formate or calmix) immediately prior to the run.
-
Lock Mass (Internal Ref): Crucial Step. Infuse a known reference ion (e.g., Leucine Enkephalin for Q-TOF) simultaneously with your sample. This corrects for thermal drift in real-time.
Phase 2: Acquisition Strategy
-
Dilution: Dilute sample to ~1 µg/mL in LC-MS grade methanol/acetonitrile. Warning: High concentrations cause detector saturation, shifting mass accuracy >10 ppm.
-
Ionization: Acquire in both Positive (+) and Negative (-) ESI modes.
-
MS/MS (Data Dependent): Set a threshold to trigger fragmentation on the top 3 most intense ions. This provides structural fingerprints (fragment ions) alongside the parent mass.
Phase 3: Data Processing (The "Sigma Fit")
Do not just look at the monoisotopic mass. You must validate the Isotopic Pattern .
-
Generate Formula: Use software (e.g., MassHunter, Xcalibur) to generate formulas within a 5 ppm window.
-
Score Isotopes: Compare the theoretical isotopic distribution (M+1, M+2 abundances) with the experimental data.
-
Why? A compound with 1 Chlorine atom has a distinct 3:1 ratio at M and M+2. If your mass is accurate but the isotope pattern doesn't match, it is not your compound.
-
Workflow Visualization
This diagram details the self-validating loop required for high-integrity data.
Figure 2: The "Self-Validating" HRMS workflow. Note that mass accuracy alone is insufficient; isotopic matching is the secondary gatekeeper.
Experimental Data Simulation: The "Nitrogen Rule" Test
To illustrate the power of HRMS, consider the verification of Caffeine (
-
Theoretical Monoisotopic Mass (
): 195.0877 -
Alternative Candidate: A degradation impurity with formula
(hypothetical isobar).-
Mass: 195.0945
-
The Experiment:
| Measurement | Measured m/z | Error (mDa) | Error (ppm) | Conclusion |
| LRMS (Nominal) | 195.1 | N/A | N/A | Inconclusive. Could be either. |
| HRMS (No Cal) | 195.0920 | +4.3 | +22.0 | Fail. Drift too high to distinguish. |
| HRMS (Calibrated) | 195.0881 | +0.4 | +2.0 | Pass. Unambiguously Caffeine. |
Analysis: The difference between the two compounds is only 6.8 mDa . An instrument with 2 ppm accuracy can distinguish them. An instrument with 50 ppm accuracy (LRMS) cannot. Furthermore, the Nitrogen Rule (odd molecular weight = odd number of nitrogens) is strictly observable here, as the mass defect (the numbers after the decimal) is unique to the elemental composition.
References
- Gross, J. H. "Mass Spectrometry: A Textbook." Springer International Publishing, 3rd Edition. Defines resolution and accuracy standards.
-
Food and Drug Administration (FDA). "Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues." U.S. Department of Health and Human Services. [Link]
-
Kaufmann, A. "The role of high resolution mass spectrometry in the laboratory." Journal of Mass Spectrometry, Wiley Online Library. [Link]
Sources
- 1. What does ppm mean in mass spectrometry? | AAT Bioquest [aatbio.com]
- 2. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HRMS | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 5. infinitalab.com [infinitalab.com]
- 6. enovatia.com [enovatia.com]
- 7. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Establishing Purity Reference Standards for 4-(3-(Methoxymethyl)phenyl)piperidine
Abstract
The robust characterization and unwavering purity of pharmaceutical intermediates are foundational to the safety and efficacy of final drug products. 4-(3-(Methoxymethyl)phenyl)piperidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, establishing a well-characterized, high-purity reference standard is not merely a quality control measure but a critical requirement for regulatory compliance and reproducible research.[1][2] This guide provides an in-depth comparison of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity assessment and certification of 4-(3-(Methoxymethyl)phenyl)piperidine as a reference standard. We will explore the causality behind methodological choices, present detailed, self-validating protocols, and furnish comparative data to guide researchers and drug development professionals in this essential process.
The Imperative for a Qualified Reference Standard
In pharmaceutical development, a reference standard serves as the benchmark against which all subsequent batches of a material are measured.[1][3] Its purity value is considered the "true" value, and any uncertainty in this standard propagates throughout the entire analytical workflow, impacting everything from stability studies to dosage form assays. For a non-pharmacopoeial intermediate like 4-(3-(Methoxymethyl)phenyl)piperidine, a primary reference standard must be established in-house. This process involves not just achieving high purity but rigorously proving it through a multi-faceted, orthogonal approach. Regulatory bodies such as the FDA and EMA, guided by ICH principles (e.g., ICH Q3A for impurities in new drug substances), mandate stringent control and characterization of impurities.[4][5][6] Therefore, our goal is to build a comprehensive analytical package that provides an undeniable, data-supported purity value.
Potential Impurities in Synthesis
The purity assessment strategy must be informed by the synthetic route. Piperidine derivatives are often synthesized via methods like the hydrogenation of corresponding pyridine precursors.[7][8][9] This process can introduce specific impurities.
Common Impurity Classes:
-
Process-Related Impurities: Unreacted starting materials, residual catalysts (e.g., Palladium, Platinum), and intermediates.
-
Degradation Products: Substances formed during synthesis or storage due to factors like oxidation or hydrolysis.
-
Isomers: Structural or stereoisomers that may form depending on the reaction's selectivity.[3]
A logical workflow for establishing the reference standard is crucial. It begins with a candidate batch of high-purity material and proceeds through orthogonal analytical tests to confirm identity and quantify impurities, culminating in a certified reference standard with comprehensive documentation.
Caption: Workflow for Reference Standard Establishment.
Comparative Analysis of Core Analytical Techniques
No single analytical method can definitively determine purity. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment.[10] Each method offers unique strengths in detecting different types of impurities.
| Technique | Principle | Primary Application for Purity | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a mobile and stationary phase. | Quantification of non-volatile organic impurities. | High resolution, excellent quantitative accuracy and precision for known impurities, widely available.[11] | Requires a UV chromophore, may not detect co-eluting or non-UV active impurities, purity is relative (area %). |
| GC-MS | Separation by volatility followed by mass-to-charge ratio detection. | Identification and quantification of volatile and semi-volatile impurities, residual solvents. | High sensitivity, provides structural information for impurity identification.[10][12] | Analyte must be volatile and thermally stable; derivatization may be required for polar compounds.[12] |
| qNMR | Signal integral is directly proportional to the number of nuclei. | Absolute purity determination (assay) without needing an identical reference standard.[13] | Primary ratio method, provides structural confirmation, quantifies a wide range of impurities simultaneously.[14][15] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard with non-overlapping signals. |
Experimental Protocols & Method Causality
The following protocols are designed to be self-validating through the inclusion of rigorous system suitability testing (SST).
Method 1: Purity by High-Performance Liquid Chromatography (HPLC-UV)
Causality: Reversed-phase HPLC is the workhorse for pharmaceutical purity analysis. We select a C18 column because 4-(3-(methoxymethyl)phenyl)piperidine possesses moderate polarity, making it well-suited for retention and separation based on hydrophobicity. The phenyl group provides a natural chromophore, allowing for direct UV detection. An acidic mobile phase (using formic acid) is chosen to ensure the basic piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual acidic silanols on the stationary phase.[16]
Protocol: HPLC-UV for Organic Impurity Profiling
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (for sensitivity) and 254 nm (for aromatic impurities).
-
Injection Volume: 5 µL.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Sample Solution: Accurately weigh approximately 25 mg of 4-(3-(methoxymethyl)phenyl)piperidine and dissolve in 50 mL of diluent to get a 0.5 mg/mL solution.
-
-
System Suitability Testing (SST):
-
Perform five replicate injections of the Sample Solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.
-
Theoretical Plates (N): > 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
-
-
Analysis & Calculation:
-
Inject the Sample Solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
Method 2: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the ideal method for detecting volatile impurities that might be missed by HPLC, such as residual synthesis solvents (e.g., Toluene, THF) or low molecular weight starting materials. The piperidine moiety itself has sufficient volatility for GC analysis.[17] Mass Spectrometry detection provides an extra layer of confidence by helping to tentatively identify unknown peaks based on their fragmentation patterns.[12]
Protocol: GC-MS for Volatile Impurities and Residual Solvents
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35 - 500.
-
-
Sample Preparation:
-
Solvent: Dichloromethane (DCM).
-
Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of DCM.
-
-
System Suitability Testing (SST):
-
Inject a standard mix of common solvents (e.g., Acetone, IPA, Toluene) to verify retention times and system performance.
-
Perform three replicate injections of the Sample Solution.
-
Acceptance Criteria:
-
RSD of Peak Area (Main Peak): ≤ 5.0%.
-
Signal-to-Noise (S/N) for a 0.05% spike of a known impurity: > 10.
-
-
-
Analysis & Calculation:
-
Analyze the sample and identify any peaks corresponding to known residual solvents or other volatile impurities by comparing against a spectral library (e.g., NIST).
-
Quantify against a known standard if required, or report as area percent.
-
Method 3: Absolute Purity by Quantitative NMR (qNMR)
Causality: qNMR is a primary analytical method that provides an absolute purity value (mass fraction) without requiring a specific reference standard of the analyte itself.[14][18] It relies on an internal standard of known, high purity. We choose Maleic Anhydride as the internal standard because its sharp singlet in the 1H NMR spectrum appears in a clear region of the spectrum, far from the aromatic and aliphatic signals of our target compound, preventing signal overlap. This method is crucial for assigning the final, certified purity value to the reference standard.
Caption: Core Principles of the qNMR Calculation.
Protocol: 1H qNMR for Absolute Purity Assay
-
System Preparation:
-
NMR Spectrometer: Bruker 400 MHz or higher, equipped with a sample autotuner.
-
Solvent: Deuterated Chloroform (CDCl3).
-
Internal Standard: Maleic Anhydride (Certified >99.5% purity).
-
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15 mg of 4-(3-(methoxymethyl)phenyl)piperidine into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) approximately 10 mg of Maleic Anhydride into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl3.
-
Vortex to ensure homogeneity and transfer to a high-precision NMR tube.
-
-
Data Acquisition:
-
Experiment: Standard 1D Proton (zg30 pulse program).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans (ns): 16.
-
Acquisition Time (aq): ~4 seconds.
-
Tune and match the probe for the sample. Shim the sample to achieve optimal resolution.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening of 0.3 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Calibrate the spectrum to the residual solvent peak (CHCl3 at 7.26 ppm).
-
Integrate the following signals:
-
Analyte: A well-resolved aromatic proton signal (e.g., a singlet or doublet, N_analyte = 1H).
-
Internal Standard: The singlet for Maleic Anhydride (~7.1 ppm, N_std = 2H).
-
-
-
Calculation:
-
Use the standard qNMR equation to calculate the purity (P_analyte) of the sample.
-
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons, M = Molar Mass, m = mass, P = Purity.
-
-
Conclusion: A Triad of Trustworthy Data
Establishing a reference standard for 4-(3-(methoxymethyl)phenyl)piperidine is a rigorous process that demands a multi-pronged analytical strategy. Relying on a single technique provides an incomplete picture of a compound's purity profile.
-
HPLC-UV serves as the primary tool for routine quality control, effectively profiling known and unknown non-volatile organic impurities.
-
GC-MS acts as a crucial safety net, detecting volatile impurities and residual solvents that are invisible to HPLC.
-
qNMR provides the definitive, absolute purity value, acting as the ultimate arbiter that anchors the entire characterization package.
By integrating these three orthogonal, self-validating methods, researchers and drug development professionals can establish a reference standard with the highest degree of confidence. This "triad of trust" ensures the resulting Certificate of Analysis is robust, defensible, and fully compliant with the stringent expectations of global regulatory authorities, ultimately safeguarding the quality and integrity of the final pharmaceutical product.[19]
References
- Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals.
- RSSL.
- Emery Pharma. (2024, February 9).
- Pharmaffiliates. (2026, January 31). Pharmaceutical Reference Standards & Impurities for QC & R&D.
- Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Enamine. Impurity Reference Standards.
- Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Cleanchem Labor
- Pharmaceutical Technology. Impurity Reference Standards.
- Benchchem.
- Benchchem. Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
- Benchchem. A Comparative Guide to Purity Assessment of Synthesized 4-(Phenylethynyl)piperidin-4-ol.
- Pharmaffiliates. (2025, November 12). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- European Medicines Agency (EMA). Quality: impurities.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Federal Register. (2000, July 19). International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Products.
- Google Patents.
- FDA. Guidance for Industry - Q3A Impurities in New Drug Substances.
- FDA. ANDAs: Impurities in Drug Products.
- ResearchGate. (n.d.).
- PubMed. (2022, September 3).
- Royal Society of Chemistry. (2022, October 11).
Sources
- 1. knorspharma.com [knorspharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
Comparative Analysis of Meta- vs. Para-Substituted Phenylpiperidines: SAR, Metabolism, and Synthesis
Topic: Comparative Analysis of Meta- vs. Para-Substituted Phenylpiperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Positional Dilemma
In the optimization of phenylpiperidine scaffolds—a cornerstone of opioid analgesics (e.g., pethidine, ketobemidone) and dopaminergic modulators (e.g., pridopidine)—the substitution pattern on the phenyl ring is a critical determinant of pharmacological fate.[1]
This guide analyzes the divergent impact of meta- (3-position) versus para- (4-position) substitution. The central dichotomy is often summarized as:
-
Meta-Substitution: Frequently drives receptor affinity and efficacy , particularly in opioid ligands where it mimics the phenolic A-ring of morphine.
-
Para-Substitution: Modulates metabolic stability (blocking CYP450 oxidation) and selectivity for secondary targets like Monoamine Oxidase B (MAO-B).
Pharmacodynamics: Structure-Activity Relationships (SAR)
Opioid Receptor Affinity: The "Phenolic Mimicry"
The phenylpiperidine pharmacophore binds to the Mu-opioid receptor (MOR) by aligning its aromatic ring with specific hydrophobic pockets (Trp293). The position of the hydroxyl (-OH) or electron-withdrawing groups determines efficacy.
-
Meta-Substitution (3-OH):
-
Mechanism: A hydroxyl group at the meta position perfectly aligns with the phenol group of morphine (C3-OH). This hydrogen bond donor is essential for high-affinity anchoring at the MOR orthosteric site.
-
Case Study: Ketobemidone . The 3-OH group confers NMDA antagonism and high MOR efficacy (
nM). -
Contrast: Moving this hydroxyl to the para position often disrupts the binding pose or forces the phenyl ring into a sterically unfavorable conformation, significantly reducing affinity.
-
Dopaminergic & Sigma Profiles[1][2]
-
Meta-Substitution (Sulfones/Ethers):
-
Case Study: Pridopidine . The meta-methylsulfonyl group is critical for its "dopaminergic stabilizer" profile. It exhibits high affinity for Sigma-1 receptors and fast-off kinetics at the Dopamine D2 receptor.
-
Effect: The meta substituent prevents the rigid "lock" associated with classic D2 antagonists, allowing rapid displacement by endogenous dopamine.
-
MAO Inhibition: The Para-Lipophilic Rule
-
Para-Substitution:
-
Large, lipophilic groups at the para position (e.g., 4-benzyl, 4-Cl) tend to increase affinity for MAO-B . The enzyme's active site accommodates linear extension at the para-position better than the bulkier meta-analogs.
-
Data: 3-Chloro-4-phenylpiperidine is a potent MAO-B inhibitor (
), but para-substitution with hydrophobic groups often yields higher selectivity over MAO-A.
-
Pharmacokinetics: Metabolic Stability & Blocking[1]
The phenyl ring is the primary site of oxidative metabolism by Cytochrome P450 enzymes (mainly CYP2D6 and CYP3A4).
The Para-Hydroxylation Soft Spot
-
Unsubstituted Phenylpiperidines: Rapidly metabolized via hydroxylation at the para position (4-position of the phenyl ring). This creates a polar metabolite that is rapidly conjugated and excreted, shortening half-life (
).[1] -
Para-Blocking Strategy:
Meta-Activation
-
Meta-Substitution: While it avoids direct para-hydroxylation, electron-rich meta-substituents (like -OMe) can facilitate ring oxidation at the para or ortho positions unless the ring is deactivated.
Visualizing the Decision Matrix
The following decision tree illustrates the logical flow for selecting between meta- and para-substitutions based on the desired therapeutic endpoint.
Caption: SAR Decision Tree guiding substitution choice based on pharmacodynamic vs. pharmacokinetic goals.
Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling
This protocol is superior to traditional Grignard methods as it allows late-stage introduction of diverse meta- or para-substituted phenyl rings.
Reagents:
-
Substrate: N-Boc-4-piperidone enol triflate (or N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine).
-
Partner: 3-substituted or 4-substituted aryl bromide.[3]
-
Catalyst:
(5 mol%).[1] -
Base:
(3 eq).[1] -
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Protocol:
-
Preparation: In a glovebox or under Argon, charge a microwave vial with the aryl bromide (1.0 eq), boronate ester (1.1 eq), and base.
-
Solvation: Add degassed Dioxane/Water mixture. Add catalyst last.
-
Reaction: Seal and heat to 90°C for 12 hours (or 110°C for 30 min in microwave).
-
Work-up: Filter through Celite, dilute with EtOAc, wash with brine. Dry over
. -
Reduction: The resulting tetrahydropyridine is reduced to the piperidine using
(1 atm) and (10 wt%) in MeOH for 4 hours. -
Deprotection: Treat with 4M HCl in Dioxane to yield the free amine.
In Vitro Binding Assay (Mu-Opioid Receptor)
Objective: Determine
-
Membrane Prep: Use CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Ligand:
-DAMGO (Agonist) or -Diprenorphine (Antagonist).[1] Concentration ~ (e.g., 1 nM).[1] -
Incubation:
-
Mix 200 µL membrane protein (20 µg), 25 µL radioligand, and 25 µL test compound (10 concentrations,
to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI. Wash 3x with ice-cold Tris buffer.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation: [1]
Data Summary: Meta vs. Para Performance
The table below synthesizes literature data comparing specific phenylpiperidine derivatives.
| Feature | Meta-Substituted (3-Pos) | Para-Substituted (4-Pos) | Mechanistic Driver |
| Opioid Affinity ( | High (e.g., 3-OH: 1.2 nM) | Low (e.g., 4-OH: >100 nM) | 3-OH mimics Morphine A-ring phenol. |
| D2 Receptor Kinetics | Fast-Off (Stabilizer) | Slow-Off (Classic Antagonist) | Steric hindrance in orthosteric site. |
| MAO-B Inhibition ( | Moderate (3-Cl: 0.2 µM) | High (4-Benzyl: <0.1 µM) | Linear lipophilic pocket accommodation. |
| Metabolic Stability | Variable (Ring oxidation) | High (if p-F blocked) | Para-position is primary CYP attack site.[1] |
| Striatal DOPAC | Increases (modulates synthesis) | No effect / Decrease | Differential autoreceptor engagement.[1] |
Note: Values are representative approximations from pooled SAR studies (e.g., Ketobemidone series vs. Meperidine analogs).[1]
References
-
Structure-activity relationships of fentanyl analogs. Source: National Institutes of Health (NIH).[1] [Link]
-
Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands (Pridopidine). Source: Journal of Medicinal Chemistry / NIH. [Link]
-
Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Source: PMC / NIH. [Link]
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Source: Organic Chemistry Portal. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Source: MDPI. [Link][1]
Sources
- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
4-(3-(Methoxymethyl)phenyl)piperidine: Proper Disposal Procedures
This guide outlines the authoritative, field-validated disposal procedures for 4-(3-(Methoxymethyl)phenyl)piperidine (CAS: 99329-55-2). It is designed for researchers and safety officers requiring immediate, compliant, and safe operational protocols.
Executive Safety & Compliance Summary
Core Directive: This compound is a functionalized phenylpiperidine . As a secondary amine, it poses specific chemical risks—primarily corrosivity/irritation and incompatibility with strong acids or nitrosating agents. Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) standards, treating the substance as Hazardous Chemical Waste .
Immediate Action Required:
-
Do Not: Flush down the drain (Sanitary Sewer).
-
Do Not: Mix with oxidizing agents or acids during accumulation.
-
Do Not: Dispose of in regular trash (Municipal Solid Waste).
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in selecting the correct waste stream.
| Property | Data | Operational Implication |
| Chemical Name | 4-(3-(Methoxymethyl)phenyl)piperidine | Identify clearly on all waste tags.[1][2] |
| CAS Number | 99329-55-2 | Use for inventory tracking and waste manifesting.[1] |
| Molecular Formula | C₁₃H₁₉NO | High carbon/nitrogen content makes it suitable for fuel blending/incineration. |
| Physical State | Solid or Viscous Liquid (Ambient) | Requires dissolution in compatible solvents if liquid waste systems are used. |
| Acidity/Basicity | Basic (Secondary Amine) | Incompatible with Acids. Segregate from acidic waste streams to prevent exothermic neutralization. |
| GHS Hazards | Skin Irrit. 2 (H315), Eye Irrit.[3][4] 2A (H319) | PPE Mandatory: Nitrile gloves, safety goggles, lab coat. |
| RCRA Code | Not Listed (P/U) ; Likely D002 (Corrosive) if pH > 12.5 | Classify as "Non-Regulated Chemical Waste" unless pH testing confirms corrosivity.[1] |
Pre-Disposal: Segregation & Handling Strategy
Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory accidents involving waste.
The "Amine Rule" (Crucial for Piperidines)
Piperidine derivatives are secondary amines. You must strictly avoid contact with Nitrosating Agents (e.g., nitrites, nitrous acid).
-
Mechanism: Secondary amines react with nitrosating agents to form N-nitrosamines , which are potent carcinogens.[1]
-
Protocol: Ensure the waste container has never held nitric acid or nitrite salts.
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Avoid: Metal containers (aluminum/steel) if the substance is wet or in a corrosive solution, as amines can corrode certain metals over time.
-
-
Venting: Use a vented cap if the waste is mixed with volatile solvents to prevent pressure buildup.
Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Substance (Solid/Liquid)
-
Labeling: Attach a hazardous waste tag immediately. Write the full chemical name (no abbreviations).
-
Container: Place the vial/container into a secondary clear plastic bag (ziplock).
-
Bulking: If you have multiple small vials, place them into a larger "Lab Pack" drum designated for "Basic/Organic Solids."
-
Disposal Path: This stream goes to High-Temperature Incineration .[1]
Scenario B: Disposal of Reaction Mixtures/Solutions
-
Compatibility Check: Ensure the solvent stream is compatible (e.g., Ethanol, DCM, Ethyl Acetate).
-
pH Check: If the solution is aqueous, check pH.
-
If pH > 12.5: Classify as D002 (Corrosive) .
-
If pH < 12.5:[5] Classify as Organic Solvent Waste .
-
-
Transfer: Pour into the "Basic Organic Waste" carboy.
-
Critical: Do NOT pour into the "Acidic Organic Waste" carboy.
-
Visual Logic: Disposal Decision Tree
The following diagram illustrates the decision logic for disposing of 4-(3-(Methoxymethyl)phenyl)piperidine to ensure compliance and safety.
Figure 1: Decision logic for classifying and routing piperidine derivative waste streams.
Emergency Spill Response Protocol
In the event of a benchtop spill, follow this "contain-neutralize-collect" protocol.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.
-
Containment: Surround the spill with chemically inert absorbent pads or a dam of vermiculite.
-
Do NOT use: Paper towels alone for large spills (inefficient).
-
-
Neutralization (Optional but Recommended):
-
Since the compound is basic, you may apply a weak acid neutralizer (e.g., Citric Acid based spill kit) if the spill is significant and you are trained. Otherwise, absorb directly.
-
-
Collection: Scoop the contaminated absorbent into a wide-mouth jar or heavy-duty plastic bag.[1]
-
Labeling: Label as "Debris from Chemical Spill: 4-(3-(Methoxymethyl)phenyl)piperidine."
Figure 2: Operational workflow for managing minor laboratory spills.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10702890, 4-(3-Methoxyphenyl)piperidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Dartmouth College EHS. Hazardous Waste Disposal Guide. Retrieved from [Link][1]
Sources
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
